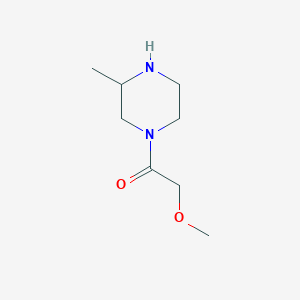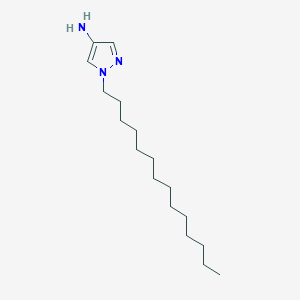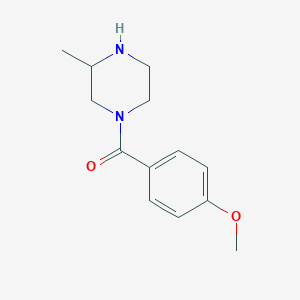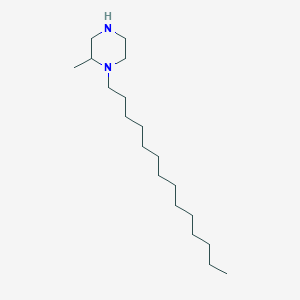
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one (MMPE) is a novel compound that has been recently developed and is of great interest in the scientific community. MMPE is a derivative of piperazine, a compound found in many commercial products, and has unique properties that make it a promising candidate for a variety of applications.
Scientific Research Applications
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one has a wide range of potential applications in scientific research. It has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties, making it a promising candidate for drug development. Additionally, it has been shown to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Finally, 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one has been shown to have potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain neurotransmitters in the brain.
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one interacts with its targets, the α1-ARs, as an antagonist . This means it binds to these receptors and blocks their activation, preventing the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
It is known that α1-ars are involved in the regulation of several neurotransmitters, including catecholamines noradrenaline, and epinephrine . By blocking these receptors, 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one could potentially affect these neurotransmitter pathways.
Pharmacokinetics
It is known that most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
The molecular and cellular effects of 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one’s action are primarily related to its antagonistic effect on α1-ARs. By blocking these receptors, it prevents the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This could potentially lead to a decrease in blood pressure and an improvement in symptoms related to benign prostate hyperplasia.
Advantages and Limitations for Lab Experiments
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one has a wide range of potential applications, making it a promising candidate for drug development. However, there are some limitations to its use in lab experiments, such as the fact that it is not very stable and has a short shelf-life. Additionally, its mechanism of action is still not fully understood, which may limit its use in certain applications.
Future Directions
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one has a wide range of potential applications and future directions. One potential future direction is to further investigate its potential applications in drug development, as it has already been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties. Additionally, further research could be done to investigate its potential applications in cancer research and neuroscience. Finally, further research could be done to understand its mechanism of action in order to optimize its use in various applications.
Synthesis Methods
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one can be synthesized using a variety of methods, including a one-pot synthesis, a two-step synthesis, and a three-step synthesis. The one-pot synthesis is the simplest and most efficient method, and involves the reaction of piperazine with ethyl acetate in the presence of a base catalyst. The two-step synthesis involves the reaction of piperazine with ethyl acetate in the presence of a base catalyst followed by the reaction of the resulting product with an alkyl halide. The three-step synthesis involves the reaction of piperazine with ethyl acetate in the presence of a base catalyst followed by the reaction of the resulting product with an alkyl halide and then with a secondary amine.
properties
IUPAC Name |
2-methoxy-1-(3-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7-5-10(4-3-9-7)8(11)6-12-2/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKAMHMPKWOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362314.png)
![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)
![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)

![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)


![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)


![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)
![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)